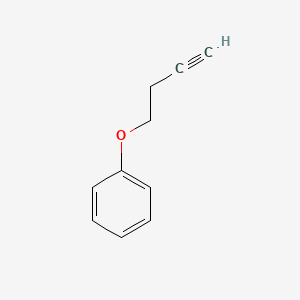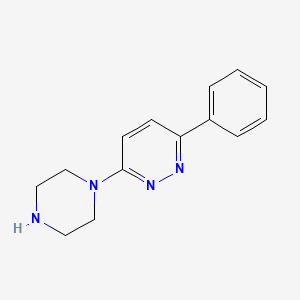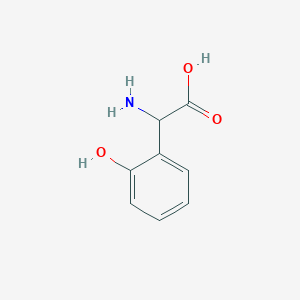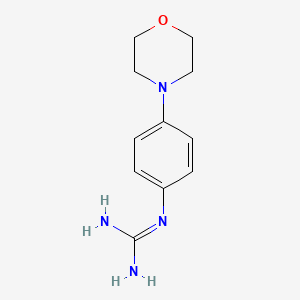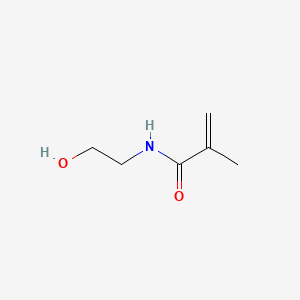![molecular formula C13H11N3O2 B1279317 5-[(2-Naphthyloxy)méthyl]-1,3,4-oxadiazol-2-amine CAS No. 21521-03-9](/img/structure/B1279317.png)
5-[(2-Naphthyloxy)méthyl]-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine: is a chemical compound with the molecular formula C13H11N3O2 . It is a derivative of 1,3,4-oxadiazol-2-amine , which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring
Applications De Recherche Scientifique
5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Without specific studies, it’s challenging to identify the exact targets of this compound. Oxadiazoles are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The naphthyl group in the compound could potentially interact with hydrophobic pockets in proteins, influencing their activity.
Analyse Biochimique
Biochemical Properties
5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant. Additionally, it may bind to specific proteins, altering their conformation and activity, which can affect various cellular processes .
Cellular Effects
The effects of 5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the circadian rhythm by inhibiting the activity of CK1δ, a key regulator of the circadian clock. Furthermore, it may induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in oxidative stress responses, thereby reducing oxidative damage in cells. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of 5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound remains stable under various conditions, maintaining its activity over time. It may undergo degradation under certain conditions, which can affect its efficacy. Long-term exposure to this compound has been observed to influence cellular function, potentially leading to changes in cell viability and metabolism .
Dosage Effects in Animal Models
The effects of 5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of cellular processes. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications .
Metabolic Pathways
5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in oxidative stress responses, thereby affecting the levels of reactive oxygen species and other metabolites. Additionally, this compound can modulate the activity of metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine within cells and tissues are critical for its activity and function. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound can provide insights into its bioavailability and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the naphthyloxy group: This step involves the reaction of the oxadiazole intermediate with a naphthyloxy methylating agent, such as 2-naphthyloxy methyl chloride , under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Comparaison Avec Des Composés Similaires
5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine: can be compared with other similar compounds, such as:
1,3,4-oxadiazol-2-amine: The parent compound, which lacks the naphthyloxy group.
5-[(2-Phenoxy)methyl]-1,3,4-oxadiazol-2-amine: A similar compound with a phenoxy group instead of a naphthyloxy group.
5-[(2-Benzyloxy)methyl]-1,3,4-oxadiazol-2-amine: Another similar compound with a benzyloxy group.
The uniqueness of 5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-13-16-15-12(18-13)8-17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPJWTMEQOEURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438258 | |
| Record name | 5-((2-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21521-03-9 | |
| Record name | 5-[(2-Naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21521-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-((2-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


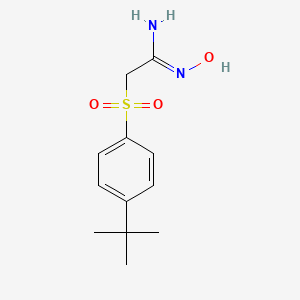
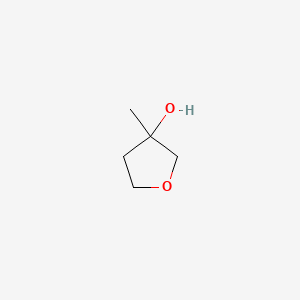
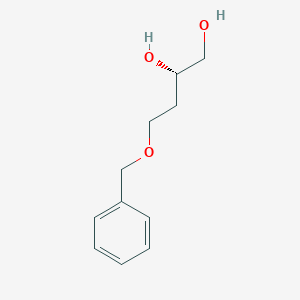


![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)

